molecular formula C26H45NO9 B008324 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine CAS No. 108342-87-6

2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine

Cat. No. B008324
CAS RN: 108342-87-6
M. Wt: 515.6 g/mol
InChI Key: IPRZVEFFDTWBGV-DISONHOPSA-N
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Description

2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine is an organic compound with the chemical formula C26H45O9N . It is used as a chemical reagent, fine chemical, pharmaceutical intermediate, and material intermediate .


Synthesis Analysis

The desired product can be obtained by the reaction of (pyridin-3’-yl)-4-oxobutanone with 2,3,4,6-tetra-O-pivaloyl-beta-D-galactopyranosylamine . Acidic hydrolysis of the product affords optically pure (S)-nornicotine . Another method involves a three-step sequence involving acetylation, activation as the glycosyl bromide, and stereospecific displacement with azide anion .


Chemical Reactions Analysis

The compound is involved in the reaction of (pyridin-3’-yl)-4-oxobutanone . It also participates in a three-step sequence involving acetylation, activation as the glycosyl bromide, and stereospecific displacement with azide anion .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 515.6 g/mol . Its IUPAC name is [(2R,3S,4S,5R,6R)-6-amino-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate .

properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-amino-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13,27H2,1-12H3/t14-,15+,16+,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRZVEFFDTWBGV-DISONHOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC1C(C(C(C(O1)N)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428796
Record name 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine

CAS RN

108342-87-6
Record name 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,6-Tetra-O-pivaloyl-β-D-galactopyranosylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Q & A

Q1: How does 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine enable diastereoselective Strecker synthesis of α-amino acids?

A1: 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine serves as a chiral auxiliary in the Strecker reaction. This reaction involves the addition of a cyanide source to an imine, formed between an aldehyde and an amine. In this case, 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine acts as the chiral amine component, forming a chiral imine with the aldehyde. This chirality induces diastereoselectivity in the subsequent cyanide addition, leading to a preference for one diastereomer of the resulting α-aminonitrile. The research highlights that high yields and diastereomeric excesses can be achieved using this approach. []

Q2: What role do Lewis acids play in reactions involving 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine?

A2: Lewis acids act as catalysts, enhancing both the yield and diastereoselectivity of reactions involving 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine. In the Strecker synthesis, they likely activate the imine, making it more susceptible to cyanide addition. Furthermore, the research indicates that Lewis acids facilitate Ugi four-component reactions where 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosylamine is a reactant. These multi-component reactions offer a versatile approach for synthesizing a variety of complex molecules, and the positive influence of Lewis acids underscores their importance in these synthetic strategies. []

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